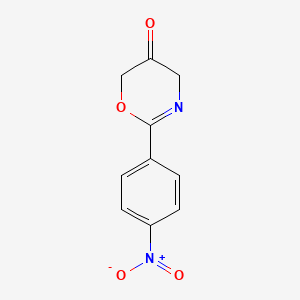
4H-1,3-Oxazin-5(6H)-one, 2-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Oxazin-5(6H)-one, 2-(4-nitrophenyl)-: is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is characterized by the presence of a nitrophenyl group attached to the oxazinone ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazin-5(6H)-one, 2-(4-nitrophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzoyl chloride with an amino alcohol, followed by cyclization to form the oxazinone ring. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3-Oxazin-5(6H)-one, 2-(4-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Hydrolysis: The oxazinone ring can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(4-aminophenyl)-4H-1,3-oxazin-5(6H)-one.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
4H-1,3-Oxazin-5(6H)-one, 2-(4-nitrophenyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4H-1,3-Oxazin-5(6H)-one, 2-(4-nitrophenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,3-Oxazin-5(6H)-one, 2-phenyl-: Lacks the nitro group, resulting in different reactivity and biological activity.
4H-1,3-Oxazin-5(6H)-one, 2-(4-methylphenyl)-: Contains a methyl group instead of a nitro group, affecting its chemical properties and applications.
Uniqueness
4H-1,3-Oxazin-5(6H)-one, 2-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s ability to undergo reduction and substitution reactions makes it a versatile intermediate in synthetic chemistry and a valuable molecule in medicinal chemistry research.
Propriétés
Numéro CAS |
77580-72-4 |
|---|---|
Formule moléculaire |
C10H8N2O4 |
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-4H-1,3-oxazin-5-one |
InChI |
InChI=1S/C10H8N2O4/c13-9-5-11-10(16-6-9)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2 |
Clé InChI |
ALPSZLRJZRPLGV-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



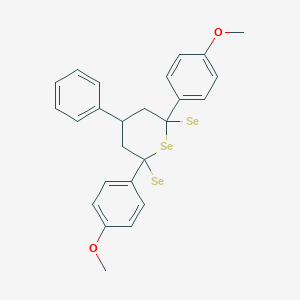

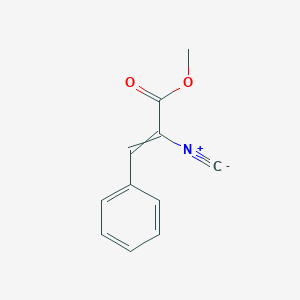

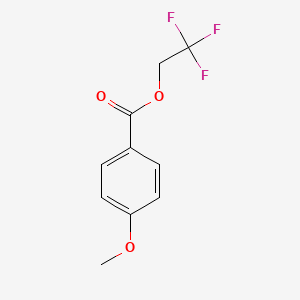

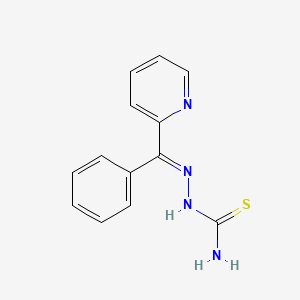
acetate](/img/structure/B14433018.png)



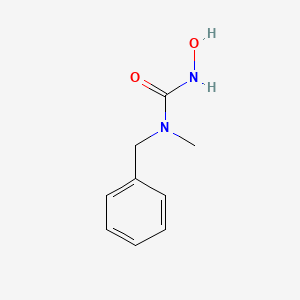
![[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14433063.png)
